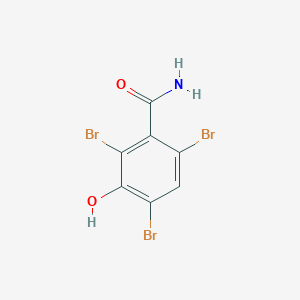![molecular formula C20H22ClN3O3S B262547 N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was developed based on the structure of other known inhibitors and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves the inhibition of PIM kinase activity. PIM kinase is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting PIM kinase activity, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide can suppress the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PIM kinase activity, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide is its specificity for PIM kinase, which makes it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in order to maximize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide. One potential direction is to investigate its potential in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in order to maximize its therapeutic potential. Furthermore, studies are needed to investigate the potential toxicity and side effects of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in vivo. Finally, the development of more potent and selective inhibitors of PIM kinase based on the structure of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-(morpholin-4-yl)aniline. This intermediate is then reacted with thiophosgene to form N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}chloride, which is then reacted with 2-methoxy-3-methylbenzamide to form N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide. The final product is purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been studied extensively for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called PIM kinase. PIM kinase is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of tumor growth.
Propriétés
Nom du produit |
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide |
|---|---|
Formule moléculaire |
C20H22ClN3O3S |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
N-[(5-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13-4-3-5-15(18(13)26-2)19(25)23-20(28)22-16-12-14(21)6-7-17(16)24-8-10-27-11-9-24/h3-7,12H,8-11H2,1-2H3,(H2,22,23,25,28) |
Clé InChI |
LMISNXYRYHBGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)